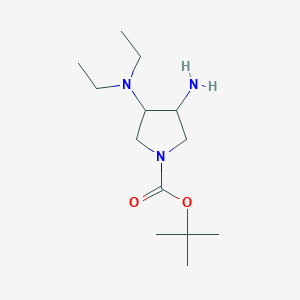Tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17666931
Molecular Formula: C13H27N3O2
Molecular Weight: 257.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H27N3O2 |
|---|---|
| Molecular Weight | 257.37 g/mol |
| IUPAC Name | tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H27N3O2/c1-6-15(7-2)11-9-16(8-10(11)14)12(17)18-13(3,4)5/h10-11H,6-9,14H2,1-5H3 |
| Standard InChI Key | IZZNUFZSUWLFRV-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1CN(CC1N)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Design
Core Pyrrolidine Framework
The compound’s backbone consists of a five-membered pyrrolidine ring, a saturated heterocycle known for its conformational flexibility and ability to mimic bioactive conformations in target proteins. The ring’s puckering dynamics are influenced by substituents:
-
1-Position: The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine, enhancing solubility in organic solvents and preventing unwanted side reactions during synthesis .
-
3-Position: A primary amino group (–NH₂) provides a nucleophilic site for acylations, alkylations, or condensations.
-
4-Position: A diethylamino group (–N(CH₂CH₃)₂) introduces steric bulk and basicity, potentially influencing binding interactions in pharmacological targets .
Stereochemical Considerations
The stereochemistry at the 3- and 4-positions is critical for biological activity. For example, the cis or trans arrangement of the amino and diethylamino groups can modulate affinity for enzymes like proteases or kinases. Synthetic routes often employ chiral auxiliaries or resolution techniques to isolate enantiomerically pure forms.
Synthetic Methodologies
Key Reaction Steps
The synthesis of tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate typically involves sequential protection, functionalization, and deprotection steps:
-
Ring Formation: Pyrrolidine precursors, such as 3-pyrrolidinone, are functionalized via reductive amination or nucleophilic substitution.
-
Boc Protection: The primary amine at the 1-position is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, often with a base like triethylamine .
-
Diethylamino Introduction: The 4-position is alkylated with diethyl sulfate or via Michael addition to install the diethylamino group.
-
Deprotection: Acidic conditions (e.g., HCl in dioxane) remove the Boc group, yielding the free amine for further derivatization .
Representative Synthetic Route
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | Boc₂O, CH₂Cl₂, 0°C → RT, 12h | 85% | Exothermic reaction; monitored by TLC (Rf = 0.4 in EtOAc/hexane) |
| 2 | Diethyl sulfate, K₂CO₃, DMF, 60°C, 6h | 72% | Formation of quaternary ammonium intermediate detected via LC-MS |
| 3 | 4M HCl/dioxane, RT, 2h | 95% | Boc cleavage confirmed by IR loss of carbonyl stretch at ~1700 cm⁻¹ |
Physicochemical and Pharmacokinetic Properties
Experimental Data
The compound exhibits moderate lipophilicity (LogP = 1.85), facilitating membrane permeability while retaining aqueous solubility for in vitro assays . The diethylamino group (pKa ≈ 9.2) ensures protonation under physiological pH, enhancing interactions with anionic binding pockets.
Applications in Drug Discovery
Kinase Inhibitor Development
The pyrrolidine scaffold is a privileged structure in kinase inhibitor design. For instance, derivatives of this compound have shown nanomolar IC₅₀ values against Abelson tyrosine kinase (ABL1), a target in chronic myeloid leukemia. The diethylamino group participates in hydrogen bonding with kinase hinge regions, while the Boc group aids in pharmacokinetic optimization.
Antiviral Agents
Recent studies highlight its role in synthesizing hepatitis C virus (HCV) NS5A inhibitors. The tertiary amine at the 4-position enhances cellular uptake, improving efficacy in replicon assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume